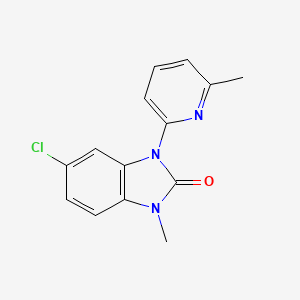
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- is a heterocyclic compound that belongs to the benzimidazole family.
准备方法
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- can be achieved through several synthetic routes. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene . Another approach is the transformation of benzimidazolium salts, which involves ring opening and unusual C–O bond cleavage of an alkoxide . Industrial production methods often require precisely controlled reaction conditions, high temperatures, and long reaction times to ensure high yields and purity .
化学反应分析
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it serves as an intermediate for the synthesis of more complex organic molecules . In biology and medicine, it has been reported to exhibit various biological effects, including antidiabetic, antibacterial, antifungal, and histamine H3-receptor antagonist activities . Additionally, it is used in the inhibition of tubulin polymerization, making it a potential candidate for cancer treatment . In the industrial sector, it is utilized in the production of pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptor and inhibits its activity, leading to various physiological effects . In the case of its antidiabetic activity, it may interact with enzymes involved in glucose metabolism, thereby regulating blood sugar levels . The inhibition of tubulin polymerization is achieved by binding to tubulin and preventing its assembly into microtubules, which is crucial for cell division .
相似化合物的比较
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- can be compared with other similar compounds such as 2H-1,4-Benzodiazepin-2-one and 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride . While these compounds share some structural similarities, they differ in their specific functional groups and biological activities. For example, 2H-1,4-Benzodiazepin-2-one is known for its anxiolytic and sedative properties, whereas 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is used as a ligand in catalysis .
属性
CAS 编号 |
89659-96-1 |
|---|---|
分子式 |
C14H12ClN3O |
分子量 |
273.72 g/mol |
IUPAC 名称 |
5-chloro-1-methyl-3-(6-methylpyridin-2-yl)benzimidazol-2-one |
InChI |
InChI=1S/C14H12ClN3O/c1-9-4-3-5-13(16-9)18-12-8-10(15)6-7-11(12)17(2)14(18)19/h3-8H,1-2H3 |
InChI 键 |
HNEUWHGLWGYYIM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)N2C3=C(C=CC(=C3)Cl)N(C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















